molecular formula C11H11Cl2NO2 B13683231 Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate

Cat. No.: B13683231
M. Wt: 260.11 g/mol
InChI Key: DDGFWJZTLCDKGE-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H11Cl2NO2 and a molecular weight of 260.12 . This compound is characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with two chlorine atoms at positions 3 and 5. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate typically involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with ethyl diazoacetate in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, alcohols, and amines. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate include:

Uniqueness

This compound is unique due to the presence of the cyclopropane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable for specific research and industrial applications .

Biological Activity

Ethyl 1-(3,5-Dichloro-2-pyridyl)cyclopropanecarboxylate (CAS Number: 2770348-19-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₁₁Cl₂N₀₂
Molecular Weight 260.11 g/mol
CAS Number 2770348-19-9

1. Insecticidal Properties

This compound has been studied for its insecticidal properties, particularly as a potential alternative to traditional pesticides like DDT and endosulfan. Research indicates that it exhibits significant toxicity towards various insect species, which may be attributed to its ability to disrupt neural pathways by acting on sodium channels, similar to other pyrethroid compounds .

2. Toxicity Studies

Toxicity assessments have highlighted the compound's effects on non-target organisms, including beneficial insects such as honey bees. Studies have shown that it can lead to acute toxicity in these populations, raising concerns about its environmental impact when used in agricultural settings .

Case Study 1: Neurotoxic Effects

A study conducted on the neurotoxic effects of this compound revealed that it causes significant behavioral changes in exposed insects. The mode of action was identified as sodium channel blockade, leading to paralysis and eventual death in susceptible species. This mechanism is consistent with findings from other studies on related compounds .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the persistence and bioaccumulation potential of this compound in aquatic systems. The results indicated a moderate level of persistence, with a Bioconcentration Factor (BCF) suggesting that it could accumulate in aquatic organisms, posing risks to fish and other wildlife .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study TypeFindings
Insect Toxicity High toxicity to target insect species; mechanism involves sodium channel disruption .
Non-target Species Impact Significant toxicity observed in honey bees; raises environmental concerns .
Aquatic Toxicity Moderate persistence and potential for bioaccumulation in aquatic organisms .

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

ethyl 1-(3,5-dichloropyridin-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11Cl2NO2/c1-2-16-10(15)11(3-4-11)9-8(13)5-7(12)6-14-9/h5-6H,2-4H2,1H3

InChI Key

DDGFWJZTLCDKGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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